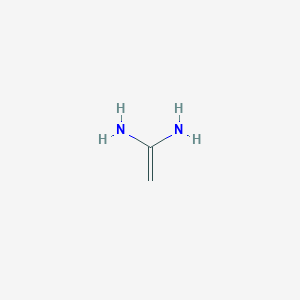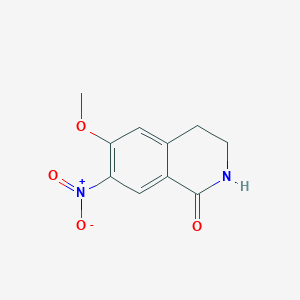
1-(naphthalen-2-yl)-1H-imidazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-2-yl)-1H-imidazole-2-thiol is a heterocyclic compound featuring a naphthalene ring fused to an imidazole ring with a thiol group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalen-2-yl)-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with carbon disulfide and potassium hydroxide, followed by cyclization with formaldehyde and ammonium chloride. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(Naphthalen-2-yl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted imidazole derivatives.
科学的研究の応用
1-(Naphthalen-2-yl)-1H-imidazole-2-thiol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(naphthalen-2-yl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interfere with cellular signaling pathways, affecting cell proliferation and apoptosis.
類似化合物との比較
1-(Naphthalen-2-yl)-1H-pyrrole: Similar in structure but with a pyrrole ring instead of an imidazole ring.
1-(Naphthalen-2-yl)-1H-1,2,3-triazole: Contains a triazole ring, offering different chemical reactivity and applications.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex derivative with additional functional groups.
Uniqueness: 1-(Naphthalen-2-yl)-1H-imidazole-2-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals.
特性
CAS番号 |
25372-21-8 |
|---|---|
分子式 |
C13H10N2S |
分子量 |
226.30 g/mol |
IUPAC名 |
3-naphthalen-2-yl-1H-imidazole-2-thione |
InChI |
InChI=1S/C13H10N2S/c16-13-14-7-8-15(13)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,14,16) |
InChIキー |
INFCGXJBOZZPCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C=CNC3=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131560.png)




![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)




![2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)
![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)
